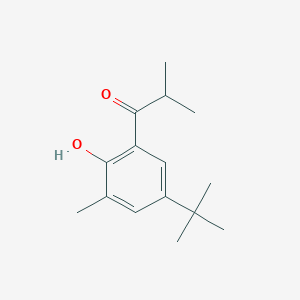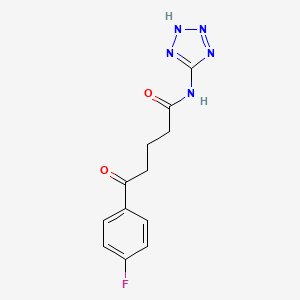
5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide is a chemical compound that features a fluorophenyl group, a tetrazole ring, and a pentanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Formation of the Pentanamide Backbone: The pentanamide backbone can be synthesized through an amide coupling reaction, where a carboxylic acid derivative reacts with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory, analgesic, or antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide involves its interaction with specific molecular targets. The fluorophenyl group and tetrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with target proteins or enzymes. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-fluorophenyl)-3-hydroxy-6-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]-1,2-dihydropyridin-2-one
- 6-(4-fluorophenyl)-3-hydroxy-5-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]-1,2-dihydropyridin-2-one
Uniqueness
5-(4-fluorophenyl)-5-oxo-N-(1H-1,2,3,4-tetrazol-5-yl)pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorophenyl group and a tetrazole ring allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development.
Propriétés
Formule moléculaire |
C12H12FN5O2 |
|---|---|
Poids moléculaire |
277.25 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-5-oxo-N-(2H-tetrazol-5-yl)pentanamide |
InChI |
InChI=1S/C12H12FN5O2/c13-9-6-4-8(5-7-9)10(19)2-1-3-11(20)14-12-15-17-18-16-12/h4-7H,1-3H2,(H2,14,15,16,17,18,20) |
Clé InChI |
SBGYDPUHUMPCQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)CCCC(=O)NC2=NNN=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


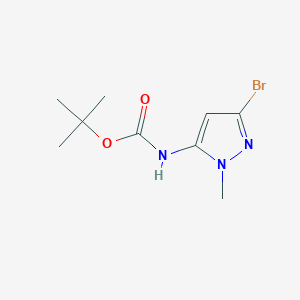



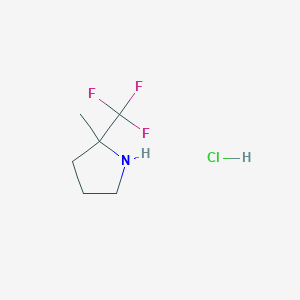

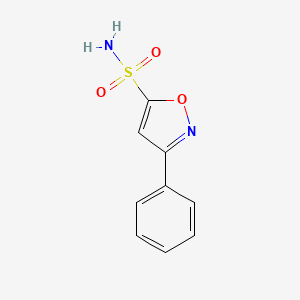
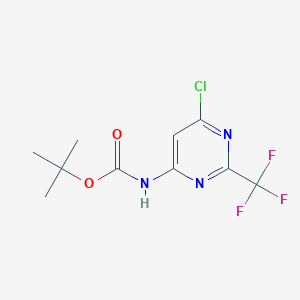
![6-Phenylspiro[3.3]heptan-2-one](/img/structure/B13505763.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B13505764.png)
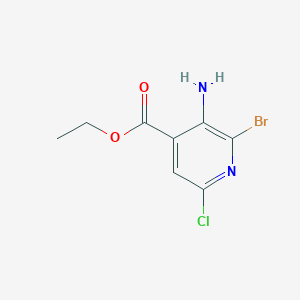
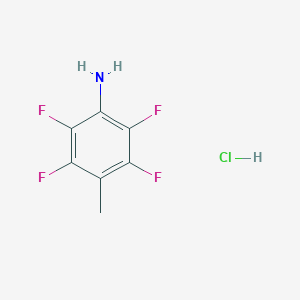
![2-Oxa-5,8-diazaspiro[3.5]nonan-6-one](/img/structure/B13505771.png)
